molecular formula C17H21N3O4 B11146166 methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate

methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate

Cat. No.: B11146166
M. Wt: 331.4 g/mol
InChI Key: PDHNWWUKKANNME-UHFFFAOYSA-N
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Description

Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the hexanoyl and aminoacetate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and other biological processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for treating diseases like cancer and bacterial infections.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Methyl 2-((6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate

Uniqueness

Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate stands out due to its specific functional groups and the length of its hexanoyl chain. These features contribute to its unique biological activity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various research and industrial applications.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-[6-(4-oxoquinazolin-3-yl)hexanoylamino]acetate

InChI

InChI=1S/C17H21N3O4/c1-24-16(22)11-18-15(21)9-3-2-6-10-20-12-19-14-8-5-4-7-13(14)17(20)23/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,18,21)

InChI Key

PDHNWWUKKANNME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCCCCN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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